molecular formula C9H13N3O2 B13581994 Tert-butyl 3-aminopyrazine-2-carboxylate

Tert-butyl 3-aminopyrazine-2-carboxylate

Cat. No.: B13581994
M. Wt: 195.22 g/mol
InChI Key: NWNGZMFRPOFODF-UHFFFAOYSA-N
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Description

Tert-butyl 3-aminopyrazine-2-carboxylate: is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The tert-butyl group attached to the pyrazine ring enhances the compound’s stability and solubility, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-aminopyrazine-2-carboxylate typically involves the reaction of 3-aminopyrazine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-aminopyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in the synthesis of more complex molecules for pharmaceutical and industrial applications .

Scientific Research Applications

Chemistry: Tert-butyl 3-aminopyrazine-2-carboxylate is used as a building block in the synthesis of more complex pyrazine derivatives.

Biology: In biological research, the compound is investigated for its antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents .

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting specific enzymes and receptors. Its derivatives have been studied for their anticancer, antidiabetic, and anti-inflammatory activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of advanced materials with unique properties, such as conductive polymers and catalysts .

Mechanism of Action

The mechanism of action of tert-butyl 3-aminopyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as prolyl-tRNA synthetase, which plays a crucial role in protein synthesis. By inhibiting this enzyme, the compound disrupts the biosynthesis of proteins, leading to antimicrobial and anticancer effects . Additionally, it can interfere with the biosynthesis of mycolic acids in mycobacteria, making it effective against tuberculosis .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-aminopyrazine-2-carboxylate stands out due to its unique combination of a pyrazine ring and a tert-butyl group. This structural feature enhances its stability, solubility, and reactivity, making it a versatile intermediate in organic synthesis. Its diverse range of applications in chemistry, biology, medicine, and industry further highlights its significance .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

tert-butyl 3-aminopyrazine-2-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-9(2,3)14-8(13)6-7(10)12-5-4-11-6/h4-5H,1-3H3,(H2,10,12)

InChI Key

NWNGZMFRPOFODF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=CN=C1N

Origin of Product

United States

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